molecular formula C25H32O7 B15138985 Budesonide acid-d8

Budesonide acid-d8

Cat. No.: B15138985
M. Wt: 452.6 g/mol
InChI Key: PZAXBYZLCSUVAE-QGMLPMLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Budesonide involves the reaction of 16α-hydroxy prednisolone with n-butyraldehyde in the presence of perchloric acid as a catalyst. This reaction occurs in a solvent such as 1,4-dioxane and results in a mixture of two epimers . The process is optimized by controlling parameters such as flow rate, temperature, residence time, and solution volumes in a continuous flow reactor .

Industrial Production Methods: Industrial production of Budesonide has been improved by developing a cost-effective continuous flow process. This method reduces the need for corrosive acids and expensive purification processes, making it more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Budesonide acid-d8, like its parent compound Budesonide, undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydrogenated forms of the compound.

Properties

Molecular Formula

C25H32O7

Molecular Weight

452.6 g/mol

IUPAC Name

2-[(1S,2S,4R,8S,9S,11S,12S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid

InChI

InChI=1S/C25H32O7/c1-4-5-19-31-18-11-16-15-7-6-13-10-14(26)8-9-23(13,2)20(15)17(27)12-24(16,3)25(18,32-19)21(28)22(29)30/h8-10,15-20,27H,4-7,11-12H2,1-3H3,(H,29,30)/t15-,16-,17-,18+,19?,20+,23-,24-,25-/m0/s1/i1D3,4D2,5D2,19D

InChI Key

PZAXBYZLCSUVAE-QGMLPMLFSA-N

Isomeric SMILES

[2H]C1(O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)C(=O)O)C)O)C)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]

Canonical SMILES

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)C(=O)O)C)O)C

Origin of Product

United States

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